4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3/c11-3-4-12-5-7-13(8-6-12)9(14)1-2-10(15)16/h1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVAKVGFEHLFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The target molecule consists of a 4-oxobutanoic acid moiety linked via a piperazine ring substituted with a 2-fluoroethyl group. The preparation generally involves:
- Construction of the 4-oxobutanoic acid backbone.
- Functionalization of the piperazine ring with a 2-fluoroethyl substituent.
- Coupling of the piperazinyl moiety to the keto acid.
This modular approach allows for stepwise synthesis and purification.
Preparation of 4-Oxobutanoic Acid Derivatives
The synthesis of 4-oxobutanoic acid derivatives typically employs Friedel-Crafts acylation or related electrophilic substitution reactions using succinic anhydride and aromatic or heterocyclic substrates in the presence of Lewis acids such as aluminum chloride (AlCl3).
Key Experimental Parameters from Analogous Syntheses:
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reagents | Succinic anhydride + aromatic substrate (e.g., difluorobenzene) | 65-80 | Reaction in dichloromethane (DCM) with AlCl3 catalyst |
| Temperature | 0 to 45 °C | Controlled temperature critical to avoid side reactions | |
| Reaction Time | 3 to 4 hours | Reaction monitored by TLC or HPLC | |
| Workup | Quenching with 6N HCl, extraction with DCM, washing with brine, drying over Na2SO4 | Purification by recrystallization or column chromatography | |
| Scale | From laboratory (50 mmol) to kilogram scale | Scale-up feasible with controlled addition of AlCl3 and temperature management | |
| Purity | >97% | Confirmed by HPLC and NMR analysis |
Example: Preparation of 4-(2,4-difluorophenyl)-4-oxobutanoic acid involved stirring difluorobenzene and succinic anhydride with AlCl3 in DCM at 20-30 °C for 4 h, followed by acidic quenching and organic extraction, yielding 80% product with 97.4% purity.
Coupling of Piperazinyl Moiety to 4-Oxobutanoic Acid
The coupling of the functionalized piperazine to the 4-oxobutanoic acid can be conducted via amide bond formation or nucleophilic substitution at an activated carbonyl position.
- Activation of the carboxylic acid group using coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides.
- Reaction of the activated acid derivative with the piperazine nitrogen bearing the 2-fluoroethyl substituent.
- Solvent systems such as dichloromethane or dimethyl sulfoxide (DMSO).
- Mild bases (e.g., triethylamine or diisopropylethylamine) to neutralize generated acids.
Microwave-assisted synthesis has been reported to accelerate similar coupling reactions involving piperazine derivatives.
Representative Detailed Synthetic Route (Inferred from Related Literature)
Research Findings and Optimization Notes
- The use of aluminum chloride as a Lewis acid catalyst in the initial acylation step is crucial for high yield and selectivity; temperature control prevents polymerization or side reactions.
- Microwave irradiation can significantly reduce reaction times for piperazine alkylation and coupling steps without compromising yields.
- The choice of solvent and base in the alkylation and coupling steps affects reaction efficiency and product purity. Polar aprotic solvents and mild organic bases are preferred to minimize side reactions.
- Purification strategies such as recrystallization from toluene or chromatographic techniques are effective for obtaining high-purity final products (>97% purity confirmed by HPLC and NMR).
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts acylation | Succinic anhydride, aromatic substrate, AlCl3 | 0-40 °C | 3-4 h | 65-80 | DCM solvent, inert atmosphere preferred |
| Piperazine alkylation | 2-Fluoroethyl halide, K2CO3, DMF | 50-80 °C | Overnight | 70-85 | Polar aprotic solvent, base-mediated |
| Acid activation | SOCl2 or oxalyl chloride | Reflux (~70 °C) | 1-2 h | ~90 | Converts acid to acid chloride intermediate |
| Coupling reaction | Activated acid + 2-fluoroethylpiperazine | RT to 40 °C | 2-4 h | 60-75 | Base (DIPEA), DCM or DMSO solvent |
| Purification | Recrystallization or chromatography | Variable | Variable | - | Achieves >97% purity |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives.
Reduction: The piperazine ring can be reduced to form different analogs.
Substitution: The fluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the fluoroethyl group.
Major Products Formed:
Oxidation Products: Derivatives such as esters and amides.
Reduction Products: Reduced analogs of the piperazine ring.
Substitution Products: Compounds with different substituents on the fluoroethyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of fluoroethyl groups on biological systems. It may also serve as a probe to investigate the interactions of piperazine derivatives with biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structure suggests it could be used in the design of drugs targeting specific receptors or enzymes.
Industry: In industry, the compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be advantageous in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets. The piperazine ring can bind to receptors or enzymes, while the fluoroethyl group may enhance the compound's binding affinity or specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Fluorinated Substituents
- 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (): Contains a 4-fluorobenzenesulfonyl group. Molecular Weight: ~314.3 g/mol (calculated from C₁₄H₁₅FN₂O₅S).
- 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-4-(2-hydroxyanilino)-4-oxobutanoic acid (): Features a 4-fluorophenyl group and a hydroxyphenylamino side chain. The aromatic fluorine may enhance lipophilicity, while the hydroxy group improves solubility . Molecular Weight: ~403.4 g/mol (C₂₁H₂₂FN₃O₅).
Alkyl and Hydroxyalkyl Substituents
- 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid (): Substituted with a hydroxyethyl group. The hydroxyl group increases hydrophilicity (logP ≈ -0.5 estimated) compared to the fluoroethyl group (logP ≈ 0.2) in the target compound, affecting membrane permeability . Molecular Weight: 230.26 g/mol (C₉H₁₆N₂O₃).
- 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid (): A methyl group replaces the fluoroethyl substituent. The smaller, non-polar methyl group reduces steric hindrance but may decrease metabolic stability compared to fluorine-containing analogs . Molecular Weight: 200.23 g/mol (C₉H₁₈N₂O).
Bulky Protecting Groups
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (): Incorporates a tert-butoxycarbonyl (Boc) group. This bulky protecting group shields the piperazine nitrogen, reducing reactivity during synthesis. The target compound lacks such protection, making it more reactive in biological systems . Molecular Weight: 286.32 g/mol (C₁₃H₂₂N₂O₅).
Structural Modifications on the Butanoic Acid Backbone
- 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (): A chlorophenyl group replaces the oxobutanoic acid’s hydrogen, introducing aromaticity and lipophilicity (logP ≈ 1.5). This contrasts with the target compound’s unmodified backbone, which prioritizes carboxylic acid functionality for solubility . Molecular Weight: 310.78 g/mol (C₁₅H₁₉ClN₂O₃).
- 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid (): A bromothiophene-sulfonyl group adds steric bulk and electron-withdrawing effects. This may hinder binding to flat hydrophobic pockets compared to the target compound’s fluoroethyl group . Molecular Weight: 411.29 g/mol (C₁₂H₁₅BrN₂O₅S₂).
Biological Activity
4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid, with the chemical formula and CAS number 2023499-46-7, is a compound featuring a piperazine ring substituted with a 2-fluoroethyl group and a carboxylic acid functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves:
- Piperazine Derivation : Reaction of piperazine with 2-fluoroethyl bromide to introduce the fluoroethyl group.
- Carboxylation : The resulting intermediate undergoes carboxylation to introduce the carboxylic acid group.
The ability to modify the piperazine structure allows for the exploration of various derivatives that may enhance biological activity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can enhance binding affinity, while the fluoroethyl group may increase specificity for certain biological targets. This mechanism is crucial for its potential applications in drug development.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of the fluoroethyl group may enhance this activity by improving solubility and permeability.
- Anticancer Properties : Some studies suggest that compounds containing piperazine rings can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related piperazine derivatives have demonstrated significant cytotoxicity against human cancer cell lines, indicating potential therapeutic applications in oncology.
- Neuropharmacological Effects : Given the structural similarities to known psychoactive compounds, this compound may influence neurotransmitter systems, making it a candidate for further research in treating neurological disorders.
Case Studies and Research Findings
Recent studies have highlighted the potential of piperazine derivatives in various therapeutic areas:
- Antimelanogenic Activity : A study on structurally similar compounds demonstrated that certain piperazine derivatives effectively inhibit tyrosinase activity, a key enzyme in melanin production, without cytotoxic effects on melanocytes .
- Antibacterial Studies : Research into other piperazine-based compounds revealed promising antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may exhibit similar effects .
- Cytotoxicity Assays : In vitro studies assessing cytotoxicity have shown that certain piperazine derivatives can induce cell death in cancer cell lines at low concentrations, indicating their potential as anticancer agents .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
